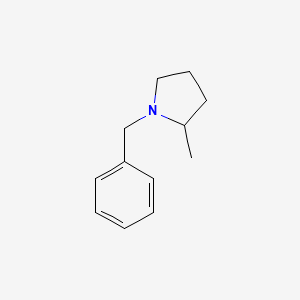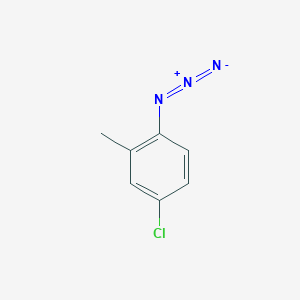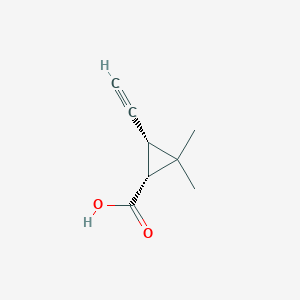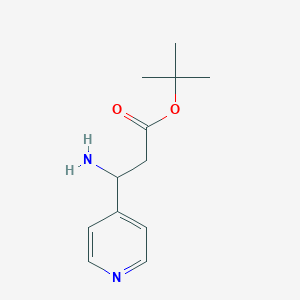
MCB-3681
Vue d'ensemble
Description
MCB-3681 est un nouveau composé antibactérien en cours de développement pour le traitement des infections causées par Clostridium difficile. C'est la substance active du promédicament MCB-3837 et il est destiné à une administration intraveineuse. This compound appartient à une nouvelle classe d'agents antibactériens qui combinent des éléments structuraux d'oxazolidinone et de quinolone, lui conférant des propriétés uniques et un large spectre d'activité contre les bactéries Gram-positives .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de MCB-3681 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. Les étapes clés comprennent la formation des motifs oxazolidinone et quinolone, suivies de leur couplage pour former le composé final. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir des rendements élevés et une pureté optimale .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour une fabrication à grande échelle. Cela inclut l'utilisation de réacteurs automatisés, de procédés à flux continu et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la conformité aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions
MCB-3681 subit diverses réactions chimiques, notamment:
Oxydation: this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction: Des réactions de réduction peuvent être utilisées pour modifier le motif quinolone.
Substitution: Des réactions de substitution peuvent se produire à des positions spécifiques sur les cycles oxazolidinone et quinolone.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des propriétés antibactériennes modifiées. Ces dérivés sont étudiés pour leur utilisation potentielle dans le surpassement de la résistance bactérienne .
Applications de la recherche scientifique
This compound présente plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé modèle pour étudier la synthèse et la réactivité des hybrides oxazolidinone-quinolone.
Biologie: Investigué pour ses effets sur les parois cellulaires bactériennes et les mécanismes de résistance.
Médecine: Développé comme traitement des infections à Clostridium difficile, en particulier dans les cas où d'autres antibiotiques sont inefficaces.
Mécanisme d'action
This compound exerce ses effets antibactériens en ciblant plusieurs voies moléculaires. Il inhibe la synthèse des protéines en se liant au ribosome bactérien, perturbe la réplication de l'ADN en ciblant la gyrase de l'ADN et interfère avec la synthèse de la paroi cellulaire. Ces actions combinées se traduisent par une activité antimicrobienne supérieure et une faible propension au développement de la résistance .
Applications De Recherche Scientifique
MCB-3681 has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinone-quinolone hybrids.
Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.
Medicine: Developed as a treatment for Clostridium difficile infections, particularly in cases where other antibiotics are ineffective.
Mécanisme D'action
MCB-3681 exerts its antibacterial effects by targeting multiple molecular pathways. It inhibits protein synthesis by binding to the bacterial ribosome, disrupts DNA replication by targeting DNA gyrase, and interferes with cell wall synthesis. These combined actions result in superior antimicrobial activity and a low propensity for resistance development .
Comparaison Avec Des Composés Similaires
MCB-3681 est comparé à d'autres agents antibactériens tels que:
Cadazolid: Un autre hybride quinolone-oxazolidinone avec des propriétés antibactériennes similaires.
Linezolid: Un antibiotique oxazolidinone avec un spectre d'activité plus étroit.
Ciprofloxacine: Un antibiotique quinolone avec un spectre plus large mais des taux de résistance plus élevés.
This compound est unique en raison de sa combinaison de structures oxazolidinone et quinolone, lui conférant un spectre d'activité plus large et des taux de résistance plus faibles par rapport à d'autres antibiotiques .
Propriétés
IUPAC Name |
7-[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-4-hydroxypiperidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32F2N4O8/c1-17(38)34-13-20-14-37(30(42)45-20)19-4-5-27(24(33)10-19)44-16-31(43)6-8-35(9-7-31)26-12-25-21(11-23(26)32)28(39)22(29(40)41)15-36(25)18-2-3-18/h4-5,10-12,15,18,20,43H,2-3,6-9,13-14,16H2,1H3,(H,34,38)(H,40,41)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDRNPDLVCNIAV-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32F2N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790704-42-6 | |
| Record name | MCB-3681 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790704426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCB-3681 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BMP8F2J00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B1660488.png)



![Methyl 4-hydroxy-3-[(trifluoroacetyl)amino]benzoate](/img/structure/B1660494.png)
![3-hydroxy-2,3-dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B1660497.png)
![5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1660502.png)



![2-[2-(4-Benzylpiperazin-1-yl)ethyl]guanidine](/img/structure/B1660507.png)
![N-Phenyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea](/img/structure/B1660508.png)

![6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid](/img/structure/B1660511.png)
